N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide
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Overview
Description
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. JWH-018 has been used in scientific research to study the effects of cannabinoids on the brain and body.
Mechanism of Action
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of marijuana. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the feelings of euphoria and relaxation associated with marijuana use.
Biochemical and Physiological Effects:
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has been shown to have similar effects to THC, including increased appetite, decreased pain, and decreased anxiety. It has also been shown to have some unique effects, including increased heart rate and blood pressure, as well as changes in body temperature and metabolism.
Advantages and Limitations for Lab Experiments
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has several advantages for use in scientific research. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain and body. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also limitations to its use. N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has been shown to have some toxic effects in animal studies, which raises concerns about its safety for use in humans. Additionally, its potency and psychoactive effects make it difficult to control for in experiments.
Future Directions
There are several future directions for research on N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide. One area of interest is its potential therapeutic uses. N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has been shown to have some beneficial effects on pain, anxiety, and appetite, which could make it useful for treating certain medical conditions. Another direction for research is the development of new synthetic cannabinoids that have fewer side effects and are safer for use in humans. Finally, there is a need for more research on the long-term effects of N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide use, both in animal models and in humans.
Synthesis Methods
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide is synthesized from 1-pentyl-3-(1-naphthoyl)indole and cyclohexanone in the presence of trifluoroacetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Scientific Research Applications
N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to have a similar binding affinity to the CB1 receptor as THC, the main psychoactive component of marijuana. N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide has been used to study the effects of cannabinoids on pain, anxiety, and appetite.
properties
IUPAC Name |
N-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-5-13(15)14-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3,(H,14,15)/t10-,11+,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCYLLJHSUZQN-TUAOUCFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC(=O)C=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)NC(=O)C=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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